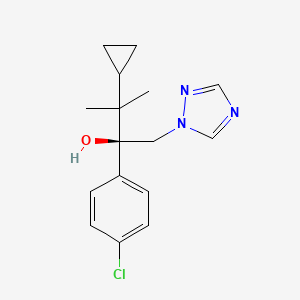![molecular formula C17H9NO3 B1680999 2-Phenylnaphtho[2,3-D]oxazol-4,9-dion CAS No. 63388-44-3](/img/structure/B1680999.png)
2-Phenylnaphtho[2,3-D]oxazol-4,9-dion
Übersicht
Beschreibung
SJB2-043 is a synthetic organic compound known for its role as an inhibitor of the deubiquitinating enzyme ubiquitin-specific peptidase 1 (USP1). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of leukemia and other cancers .
Wissenschaftliche Forschungsanwendungen
SJB2-043 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung von Deubiquitylierungs-Enzymen eingesetzt.
Biologie: Untersucht für seine Rolle bei der Modulation von Proteinabbauwegen.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Leukämie und anderen Krebsarten untersucht, indem es den Abbau des Inhibitors des DNA-Bindungs-1 (ID1) Proteins fördert
Industrie: Bei der Entwicklung neuer Medikamente verwendet, die auf Deubiquitylierungs-Enzyme abzielen
Wirkmechanismus
SJB2-043 entfaltet seine Wirkung, indem es die Aktivität der Ubiquitin-spezifischen Peptidase 1 (USP1) hemmt. Diese Hemmung führt zur Anhäufung ubiquitinierter Proteine, die dann durch das Proteasom abgebaut werden. Der Abbau des Inhibitors des DNA-Bindungs-1 (ID1) Proteins ist ein zentrales Ergebnis dieser Hemmung, was zur Unterdrückung der Proliferation von Krebszellen führt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SJB2-043 beinhaltet die Bildung einer 2-Phenylbenzo[f][1,3]benzoxazol-4,9-dion-Struktur. Die Verbindung wird typischerweise durch einen mehrstufigen Prozess synthetisiert, der die folgenden Schritte umfasst:
Bildung des Benzoxazolrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Benzoxazolring zu bilden.
Einführung der Phenylgruppe: Die Phenylgruppe wird durch eine Substitutionsreaktion eingeführt.
Oxidation: Der letzte Schritt beinhaltet die Oxidation des Zwischenprodukts, um die gewünschte 2-Phenylbenzo[f][1,3]benzoxazol-4,9-dion-Struktur zu bilden
Industrielle Produktionsverfahren
Die industrielle Produktion von SJB2-043 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SJB2-043 unterliegt hauptsächlich den folgenden Arten von Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Benzoxazolring modifizieren.
Substitution: Die Phenylgruppe kann durch andere funktionelle Gruppen substituiert werden, um Analoga zu erzeugen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Katalysatoren
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate des Benzoxazolrings und substituierte Phenylanaloga .
Wirkmechanismus
SJB2-043 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1 (USP1). This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The degradation of inhibitor of DNA-binding-1 (ID1) protein is a key outcome of this inhibition, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pimozid: Ein weiterer USP1-Inhibitor, der den Abbau von ID1 fördert.
Verbindung 61: Ein optimiertes Derivat von SJB2-043 mit verbesserter Aktivität gegen USP8 und OTUB1
Einzigartigkeit
SJB2-043 ist einzigartig aufgrund seiner hohen Spezifität für USP1 und seiner starken Fähigkeit, Apoptose in Krebszellen zu induzieren. Seine Struktur dient als Grundlage für die Entwicklung potenterer Derivate, was es zu einer wertvollen Verbindung in der Medikamentenentwicklung macht .
Eigenschaften
IUPAC Name |
2-phenylbenzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQQADDUUDCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333501 | |
| Record name | sjb2-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-44-3 | |
| Record name | sjb2-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
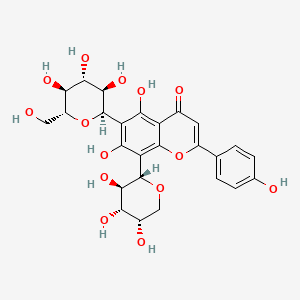

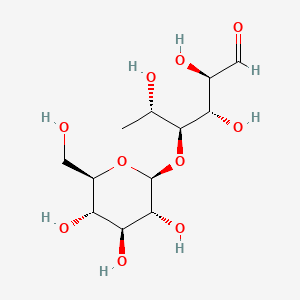
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)
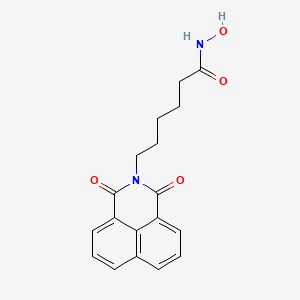
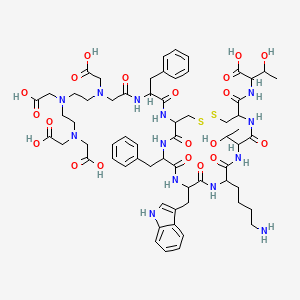
![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)

